molecular formula C7H3Cl2FO B1272641 2,4-Dichloro-5-fluorobenzaldehyde CAS No. 86522-91-0

2,4-Dichloro-5-fluorobenzaldehyde

Cat. No. B1272641
Key on ui cas rn: 86522-91-0
M. Wt: 193 g/mol
InChI Key: WGCCHXURNGWJIW-UHFFFAOYSA-N
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Patent
US04439620

Procedure details

reacting 2,4-dichloro-5-fluorobenzal chloride of the formula ##STR13## with sulphuric acid to obtain 2,4-dichloro-5-fluorobenzaldehyde of the formula ##STR14## then chlorinating to give the compound of formula (I).
Name
2,4-dichloro-5-fluorobenzal chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([F:12])=[CH:7][C:3]=1[CH:4](Cl)Cl.S(=O)(=O)(O)[OH:14]>>[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([F:12])=[CH:7][C:3]=1[CH:4]=[O:14]

Inputs

Step One
Name
2,4-dichloro-5-fluorobenzal chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(Cl)Cl)C=C(C(=C1)Cl)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=O)C=C(C(=C1)Cl)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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